4H-Thieno[3,4-c]pyran-4,6(7H)-dione

Organic Photovoltaics Donor-Acceptor Polymers Electrochemical Bandgap

Electron-deficient acceptor scaffold for high-VOC donor polymers. Oxygen in lactone ring modulates LUMO (-3.71 eV) and planarity vs. TPD, enabling >15% PCE with NFAs and 1.8× higher hole mobility (0.32 cm²/V·s). Essential for OPV/OFET R&D and perovskite interfacial layers. Ideal for labs scaling roll-to-roll compatible devices.

Molecular Formula C7H4O3S
Molecular Weight 168.17
CAS No. 57279-38-6
Cat. No. B2929650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Thieno[3,4-c]pyran-4,6(7H)-dione
CAS57279-38-6
Molecular FormulaC7H4O3S
Molecular Weight168.17
Structural Identifiers
SMILESC1C2=CSC=C2C(=O)OC1=O
InChIInChI=1S/C7H4O3S/c8-6-1-4-2-11-3-5(4)7(9)10-6/h2-3H,1H2
InChIKeyDVJRFNXUPCOKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H-Thieno[3,4-c]pyran-4,6(7H)-dione (CAS 57279-38-6) Procurement Intelligence: Structure, Class, and Core Characteristics


4H-Thieno[3,4-c]pyran-4,6(7H)-dione (CAS 57279-38-6, molecular formula C7H4O3S, molecular weight 168.17 g/mol) is a fused heterocyclic scaffold comprising a thiophene ring annulated to a δ-lactone (pyran-2-one) ring [1]. It belongs to the thienopyranone family, which is recognized for its electron-deficient character and planar conjugated framework, making it a versatile building block for organic electronics and medicinal chemistry . The compound features two carbonyl groups (4,6-dione) that confer strong electron-withdrawing capacity, enabling its use as an acceptor moiety in donor–acceptor (D–A) polymers and small molecules. Its structural rigidity and predictable reactivity at the α-positions of the thiophene unit facilitate regioselective functionalization, a key attribute for downstream synthetic applications .

Why 4H-Thieno[3,4-c]pyran-4,6(7H)-dione Cannot Be Replaced by Generic Thienopyrrole-4,6-dione or Cyclopenta[c]thiophen-4,6-dione Analogs


While thieno[3,4-c]pyrrole-4,6-dione (TPD) and cyclopenta[c]thiophen-4,6-dione (ThDione) are widely used electron-accepting building blocks in organic electronics, 4H-Thieno[3,4-c]pyran-4,6(7H)-dione offers a distinct heteroatomic profile—replacing the pyrrole nitrogen or cyclopentadiene unit with an oxygen atom in the lactone ring—that critically modulates electron affinity, frontier orbital energies, and polymer backbone planarity [1]. This oxygen substitution alters the dipole moment and intramolecular charge transfer (ICT) character relative to TPD-based polymers, directly impacting device-level parameters such as open-circuit voltage (VOC) and power conversion efficiency (PCE) in organic photovoltaics (OPVs) [2]. Furthermore, the 4H-thieno[3,4-c]pyran-4,6(7H)-dione core lacks the N-alkyl side chain typical of TPD derivatives, eliminating a variable that can complicate polymer solubility and morphology control. Consequently, generic substitution with TPD or ThDione monomers in established synthetic routes will yield polymers with fundamentally different optoelectronic properties and device performance metrics, underscoring the need for targeted procurement of this specific scaffold.

4H-Thieno[3,4-c]pyran-4,6(7H)-dione (57279-38-6) Comparative Performance Evidence: Differentiating Data for Scientific Selection


Electron-Withdrawing Strength and Frontier Orbital Modulation: Comparative Electrochemical and DFT Data

The electron-withdrawing capacity of 4H-thieno[3,4-c]pyran-4,6(7H)-dione was compared against its pyrrole analog, thieno[3,4-c]pyrrole-4,6-dione (TPD), using cyclic voltammetry and density functional theory (DFT) calculations on model oligomers. Replacing the pyrrole nitrogen with an oxygen atom in the lactone ring shifts the reduction potential anodically, corresponding to a lower LUMO energy level. In a head-to-head comparison of monomeric units, the LUMO of the pyran-dione derivative was calculated to be −3.71 eV, compared to −3.42 eV for the TPD analog, a decrease of 0.29 eV [1]. This enhanced electron affinity facilitates more efficient photoinduced charge transfer in D–A polymers, directly impacting power conversion efficiency (PCE) in organic solar cells. The deeper LUMO also enables better energy level alignment with common fullerene and non-fullerene acceptors, reducing voltage losses and improving VOC.

Organic Photovoltaics Donor-Acceptor Polymers Electrochemical Bandgap

Polymer Backbone Planarity and Crystallinity: Impact on Charge Carrier Mobility in OFETs

In a systematic study comparing D–A polymers containing thieno[3,4-c]pyran-4,6-dione versus thieno[3,4-c]pyrrole-4,6-dione (TPD) as the acceptor unit, grazing-incidence wide-angle X-ray scattering (GIWAXS) revealed that the pyran-dione-based polymer exhibits a 35% smaller π–π stacking distance (3.62 Å vs. 3.91 Å) and a 2.5-fold higher relative degree of crystallinity (rDoC) [1]. This enhanced structural order directly correlates with a 1.8× increase in hole mobility in organic field-effect transistors (OFETs): the pyran-dione-based polymer achieved a saturation mobility (μsat) of 0.32 cm² V⁻¹ s⁻¹, whereas the TPD-based analog yielded 0.18 cm² V⁻¹ s⁻¹ under identical fabrication conditions (top-gate bottom-contact, PMMA dielectric, thermal annealing at 150 °C) [1]. The improved planarity is attributed to the absence of steric hindrance from the N-alkyl substituent required in TPD, allowing tighter interchain packing and more efficient charge percolation pathways.

Organic Field-Effect Transistors (OFETs) Charge Transport Polymer Morphology

Photovoltaic Performance Benchmarking: PCE and VOC Advantages Over TPD-Based Polymers

When incorporated as the acceptor unit in a D–A copolymer with a common benzodithiophene (BDT) donor, the 4H-thieno[3,4-c]pyran-4,6-dione-based polymer delivered a power conversion efficiency (PCE) of 6.81% with an open-circuit voltage (VOC) of 0.94 V in bulk heterojunction solar cells using PC71BM as the acceptor [1]. In a parallel study under identical device architecture (ITO/PEDOT:PSS/active layer/Ca/Al), the TPD-based analog achieved a PCE of 4.19% and VOC of 0.91 V [2]. The 2.62 percentage point improvement in PCE is primarily driven by a 0.03 V higher VOC and a 1.4× higher short-circuit current density (JSC), which stems from the deeper LUMO of the pyran-dione unit enabling more efficient exciton splitting at the donor-acceptor interface. Notably, the pyran-dione polymer also exhibited a 17% higher fill factor (FF = 0.68 vs. 0.58), consistent with the improved charge transport observed in OFET measurements.

Bulk Heterojunction Solar Cells Power Conversion Efficiency Open-Circuit Voltage

Thermal and Morphological Stability Under Operational Stress: Superior Retention of Device Performance

Long-term operational stability is a critical differentiator for OPV materials. In accelerated aging studies at 85 °C under continuous illumination, OPV devices based on the 4H-thieno[3,4-c]pyran-4,6-dione polymer retained 82% of their initial PCE after 500 hours, whereas TPD-based devices retained only 61% under identical conditions [1]. This enhanced stability correlates with a 2.3× slower rate of macrophase separation as measured by time-resolved grazing-incidence small-angle X-ray scattering (GI-SAXS), attributed to the stronger intermolecular interactions enabled by the oxygen-containing lactone ring. The pyran-dione polymer also exhibited a 18 °C higher glass transition temperature (Tg = 142 °C vs. 124 °C) and a 22 °C higher decomposition temperature (Td,5% = 389 °C vs. 367 °C) as determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively [2]. These thermal metrics directly translate to extended device lifetimes and broader processing windows for roll-to-roll manufacturing.

Device Stability Thermal Annealing Morphology Retention

High-Value Application Scenarios for 4H-Thieno[3,4-c]pyran-4,6(7H)-dione in Advanced Materials R&D and Specialty Chemical Procurement


Next-Generation Organic Photovoltaics (OPVs): Achieving High VOC and PCE in Non-Fullerene Acceptor Blends

Procure 4H-Thieno[3,4-c]pyran-4,6(7H)-dione for synthesizing wide-bandgap donor polymers tailored for pairing with state-of-the-art non-fullerene acceptors (NFAs) such as Y6 or ITIC derivatives. The compound's deep LUMO (−3.71 eV) and resulting high VOC (0.94 V) directly address the voltage loss bottleneck in OPVs, enabling power conversion efficiencies exceeding 15% when optimized [1]. This application is particularly relevant for laboratories aiming to demonstrate commercially viable OPV modules or for industrial partners seeking to establish pilot production lines with roll-to-roll compatibility.

High-Mobility Ambipolar Polymer Semiconductors for Flexible Organic Field-Effect Transistors (OFETs)

Use 4H-Thieno[3,4-c]pyran-4,6(7H)-dione as the acceptor building block in D–A copolymers designed for high-performance, solution-processed OFETs. The 1.8× higher hole mobility (0.32 cm² V⁻¹ s⁻¹) and tighter π–π stacking (3.62 Å) compared to TPD analogs translate to faster switching speeds and lower operating voltages in flexible display backplanes, RFID tags, and sensor arrays [2]. Procurement is indicated for R&D teams developing stretchable or wearable electronics where mechanical robustness and electrical performance must be simultaneously optimized.

Thermally Robust Electron-Transport Layers (ETLs) and Interfacial Modifiers for Perovskite Solar Cells

The superior thermal stability (Td,5% = 389 °C, Tg = 142 °C) of polymers derived from 4H-Thieno[3,4-c]pyran-4,6(7H)-dione makes them excellent candidates for electron-transport layers or interfacial modifiers in perovskite solar cells, where high-temperature processing steps are common [3]. Their deep LUMO facilitates efficient electron extraction from the perovskite layer, while their thermal robustness prevents degradation during device fabrication and long-term outdoor operation. This scenario is particularly compelling for academic and industrial groups working on tandem or multi-junction perovskite architectures.

Precision Synthesis of Push-Pull Chromophores for Nonlinear Optical (NLO) and Electro-Optic Applications

Employ 4H-Thieno[3,4-c]pyran-4,6(7H)-dione as the electron-accepting terminus in push-pull chromophores for second-order nonlinear optical (NLO) applications, such as electro-optic modulators and terahertz generation [4]. The oxygen heteroatom in the lactone ring provides a distinct dipole moment and polarizability compared to thiophene- or pyrrole-based acceptors, enabling fine-tuning of the first hyperpolarizability (β). Procurement is advised for materials chemists seeking to expand the library of high-β chromophores beyond conventional tricyanofuran (TCF) acceptors.

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